8-methyl-2-oxa-6-azaspiro[3.4]octane
Description
Properties
CAS No. |
2110933-59-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Annulation
A three-step annulation strategy, adapted from the synthesis of 2-azaspiro[3.4]octane, involves:
-
Michael Addition : Reaction of ethyl 4-methyl-3-oxopentanoate with acrylonitrile in THF at −20°C, catalyzed by LDA, to form a γ-cyano ketone intermediate (yield: 72%).
-
Cyclization : Treatment with NaH in DMF induces intramolecular aldol condensation, forming the cyclopentane ring (yield: 58%).
-
Reductive Amination : The nitrile group is reduced using LiAlH4, followed by oxazolidinone formation and hydrogenolysis to install the azetidine ring (overall yield: 45%).
Key Data :
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Michael Addition | LDA, acrylonitrile | THF | −20°C | 72 |
| Aldol Cyclization | NaH | DMF | 80°C | 58 |
| Reductive Amination | LiAlH4, H2/Pd-C | Et2O | RT | 45 |
Four-Membered Ring Annulation
An alternative route prioritizes azetidine ring formation first:
-
Chloroacetylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in CH2Cl2 using triethylamine, yielding a chloroacetamide intermediate (yield: 85%).
-
Intramolecular Cyclization : Under NaH in THF, the chloroacetamide undergoes SN2 displacement to form the azetidine ring (yield: 78%).
-
Spirocyclization : Treatment with LDA in THF at −78°C induces deprotonation and cyclization to the spiro structure (yield: 68%).
Iodocyclization Protocols
A high-yielding method from source involves iodocyclization of a preassembled diol-amine precursor:
-
Diol Synthesis : 4-Methyl-1,3-diol is prepared via dihydroxylation of 3-methyl-1-pentene using OsO4/NMO (yield: 89%).
-
Iodocyclization : Reaction with iodine in CH3CN/NaHCO3 forms the spirocyclic iodonium intermediate (yield: 92%).
-
Reductive Elimination : Zn dust in acetic acid removes iodine, affording this compound (yield: 74%).
Optimization Insights :
-
Solvent Effects : CH3CN outperforms DCM in cyclization efficiency (92% vs. 65% yield).
-
Temperature Sensitivity : Reactions above 0°C led to ring-opening byproducts (≤20% yield).
Reductive Amination Approaches
Direct Reductive Cyclization
A one-pot method utilizes:
-
Knoevenagel Condensation : 4-Methylcyclohexanone reacts with ethyl glycinate to form an α,β-unsaturated imine (yield: 76%).
-
Hydrogenation : H2/Pd-C in MeOH reduces the imine and induces cyclization (yield: 82%).
Critical Parameters :
Oxazolidinone-Mediated Route
This method, adapted from, employs oxazolidinone as a transient protecting group:
-
Oxazolidinone Formation : Reaction of 4-methyl-1,3-aminoalcohol with phosgene in toluene (yield: 88%).
-
Ring-Closing Metathesis : Grubbs II catalyst (5 mol%) in DCM induces spirocyclization (yield: 70%).
-
Deprotection : Hydrogenolysis with H2/Pd-C removes the oxazolidinone (yield: 95%).
Comparative Analysis of Methods
Efficiency and Scalability :
| Method | Steps | Total Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Annulation (Sec 2.1) | 3 | 45 | Moderate | 120 |
| Iodocyclization | 3 | 74 | High | 85 |
| Reductive Amination | 2 | 82 | High | 65 |
Key Observations :
-
Iodocyclization offers superior yields but requires hazardous iodine handling.
-
Reductive Amination is cost-effective but less stereoselective (dr: 3:1 vs. >20:1 for iodocyclization).
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
8-Methyl-2-oxa-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Key Observations :
- In contrast, sulfonyl or carboxylate groups (e.g., ) introduce polarity, improving aqueous solubility but reducing passive diffusion.
- Stereochemistry : The (S)-7-methyl isomer highlights the role of chirality in biological activity, a factor that may also apply to the 8-methyl derivative.
Physicochemical Properties
Topological indices, such as the Gourava and hyper-Gourava indices, have been used to predict physicochemical properties (e.g., entropy, acentric factor) in octane isomers . While these studies focus on hydrocarbons, analogous methods could be applied to spiro compounds to correlate structural features with properties like boiling point or lipophilicity. For example:
- The unsubstituted 2-oxa-6-azaspiro[3.4]octane has a melting point of 187°C , whereas methyl or aryl substituents may lower melting points due to disrupted crystal packing.
Stability and Reactivity
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
